

# Structural Analysis of the Apomorphine Molecule: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the structural analysis of apomorphine, a potent non-ergoline dopamine agonist used in the treatment of Parkinson's disease. The document synthesizes data from crystallographic, spectroscopic, and computational studies to offer a comprehensive understanding of the molecule's architecture.

#### **Core Molecular Data**

Apomorphine is a chiral aporphine alkaloid derived from morphine through acid-catalyzed rearrangement.[1] Its chemical structure is foundational to its bioactivity, particularly its affinity for dopamine receptors.[2]

#### **Molecular Structure**

The fundamental structure of apomorphine consists of a tetracyclic aporphine ring system with two hydroxyl groups at the 10 and 11 positions, which are crucial for its dopaminergic activity.

[3]

Apomorphine (C17H17NO2)



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Caption: 2D chemical structure of the Apomorphine molecule.

# **Physicochemical Properties**

A summary of the core physicochemical properties of apomorphine is presented below.

Property	Value	Source(s)
Molecular Formula	C17H17NO2	[4][5]
Molecular Weight	267.32 g/mol	[4][5]
IUPAC Name	(6aR)-6-methyl-5,6,6a,7- tetrahydro-4H- dibenzo[de,g]quinoline-10,11- diol	[4]
CAS Number	58-00-4	[4]
Chirality	Exists as R-(-)-apomorphine and S-(+)-apomorphine enantiomers	[2]

# **Crystallographic Analysis**

X-ray crystallography has been instrumental in defining the three-dimensional conformation of apomorphine. Studies on its hydrochloride hydrate salt reveal a non-planar structure with specific torsion angles that are critical for receptor binding.

### **Crystal System and Unit Cell Parameters**

The crystal structure of apomorphine hydrochloride hydrate has been determined, providing precise atomic coordinates and spatial arrangement.



Parameter	Value	Source(s)
Crystal System	Orthorhombic	[1][6]
Space Group	P212121	[1][6]
Cell Dimensions	a = 13.279 Å, b = 20.317 Å, c = 11.562 Å	[1]
Molecules per Unit Cell (Z)	8 (two molecules in the asymmetric unit)	[1][6]

#### **Key Torsional Angles**

The conformation of the dopamine-like moiety within the apomorphine structure is described by key torsion angles. The two molecules (A and B) in the asymmetric unit exhibit slight conformational differences.[1]

Torsion Angle	Molecule A	Molecule B	Description	Source(s)
τ <sub>1</sub> (C(1)-C(2)- C(7)-C(8))	146°	133°	Describes the orientation of the catechol ring.	[1]
T2 (C(7)-C(8)-N)	-178°	-178°	Describes the conformation of the ethylamine side chain.	[1]

#### **Spectroscopic Data**

Spectroscopic methods provide detailed information about the chemical environment of atoms and the nature of chemical bonds within the apomorphine molecule.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Proton (¹H) NMR is a key technique for structural elucidation. The chemical shift of the N-methyl (N-CH<sub>3</sub>) protons is particularly sensitive to the protonation state of the nitrogen atom, allowing for the differentiation between the free base and salt forms.[7][8]



Nucleus	Functional Group	Chemical Shift (δ) Range <i>l</i> Value	Notes	Source(s)
<sup>1</sup> H	N-CH₃	~2.6 - 3.2 ppm	The precise shift is dependent on the free base to salt ratio. A calibration curve can be established.	[7][8]

#### **Mass Spectrometry (MS)**

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of apomorphine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for its quantification in biological matrices.[9][10]

Technique	Ionization Mode	Mass Transition (m/z)	Fragment Assignment	Source(s)
LC-MS/MS	ESI Positive	268 → 237	[M+H] <sup>+</sup> → Loss of the ethylamine side chain fragment	[9][10]
EI-MS	Electron Impact	267	Molecular Ion (M+)	[11]
EI-MS	Electron Impact	266	[M-H] <sup>+</sup>	[11]
EI-MS	Electron Impact	252	[M-CH₃]+	[11]

#### **Vibrational Spectroscopy (FT-IR & Raman)**

Vibrational spectroscopy probes the bond vibrations within the molecule. While a detailed experimental FT-IR spectrum is not readily available in published literature, characteristic



bands can be inferred from known functional group absorption regions and complemented by Raman spectroscopy data.

Wavenumber (cm <sup>-1</sup> )	Assignment	Technique	Source(s)
~3200-3500 (broad)	O-H stretching (phenolic)	IR	[General]
~3010-3100	Aromatic C-H stretching	IR	[General]
~2800-3000	Aliphatic C-H stretching (CH <sub>2</sub> , CH <sub>3</sub> )	IR	[General]
1618, 1589	Aromatic C=C ring stretching	Raman	[9]
1486	C-H bending	Raman	[9]
1302	O-H in-plane bending / CH <sub>2</sub> twisting and wagging	Raman	[9]
~1200-1300	C-O stretching (phenolic), C-N stretching (tertiary amine)	IR	[General]

# **Computational Analysis**

Theoretical chemistry provides insights into the molecule's preferred conformation and electronic properties. Conformational analysis and geometry optimization studies indicate that the molecule's activity is linked to its specific low-energy three-dimensional shape.[12] Computational docking studies have further elucidated the binding interactions between apomorphine and the dopamine D2 receptor, highlighting key amino acid residues involved in the binding process.[13]



Method	Finding	Source(s)
Conformational Analysis	The most stable conformation exists at a minimum potential energy of -88702.9595 kcal/mol.	[12]
Molecular Docking	Apomorphine forms critical interactions with residues in the active site of the D2 receptor.	

# **Experimental Protocols**

This section outlines the methodologies employed in the structural characterization of apomorphine.

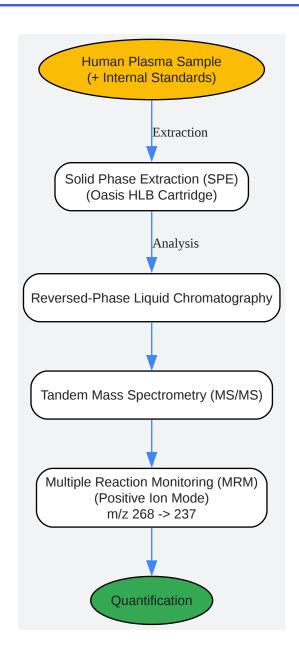
### X-ray Crystallography of Apomorphine HCl Hydrate

- Crystallization: Crystals are typically obtained from aqueous solutions of apomorphine hydrochloride.[6]
- Data Collection: Three-dimensional intensity data is collected using an automatic linear diffractometer.[1]
- Structure Solution and Refinement: The structure is solved using Patterson methods and refined by full-matrix least-squares methods.[1] The final R-value for the hydrochloride structure was 4.5% for 1539 observed reflections.[1]

#### LC-MS/MS Quantification in Human Plasma

This protocol describes a method for the simultaneous quantification of apomorphine and its metabolites.[9]





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Caption: Workflow for LC-MS/MS analysis of apomorphine.

#### <sup>1</sup>H NMR for Free Base/Salt Ratio Determination

- Sample Preparation: Sublingual tablet drug products are prepared for analysis. Excipients do not interfere with the N-CH₃ signal.[7]
- Instrumentation: A standard <sup>1</sup>H NMR spectrometer.
- Analysis: The chemical shift of the N-methyl (N-CH₃) proton signal is measured.

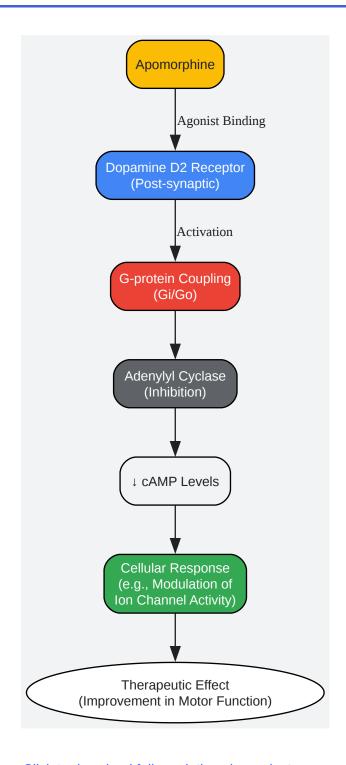


• Quantification: A standard calibration curve of the chemical shift as a function of the proportion of freebase to salt forms is established. The correlation coefficient (r²) for a typical calibration is >0.99.[7]

# **Interaction with Signaling Pathways**

Apomorphine exerts its therapeutic effects primarily by acting as a direct agonist at dopamine receptors, with a high affinity for D2, D3, and D5 receptor subtypes.[2] Its stimulation of post-synaptic D2 receptors in the brain's caudate-putamen, a key region for motor control, is believed to be the principal mechanism for alleviating motor symptoms in Parkinson's disease.





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Caption: Simplified signaling pathway of apomorphine at the D2 receptor.

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